2-Amino-3-methoxy-N,N-dimethylpropanamide;hydrochloride

Description

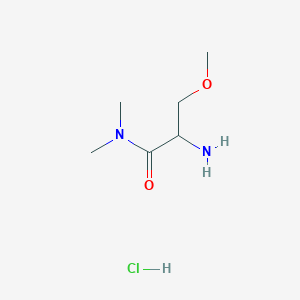

Chemical Structure and Properties 2-Amino-3-methoxy-N,N-dimethylpropanamide hydrochloride (C₆H₁₄ClN₂O₂) is a hydrochlorinated amide derivative featuring:

- Amino group at position 2.

- Methoxy group at position 3.

- N,N-dimethylamide moiety.

Properties

IUPAC Name |

2-amino-3-methoxy-N,N-dimethylpropanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.ClH/c1-8(2)6(9)5(7)4-10-3;/h5H,4,7H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCSANGSVARAUGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(COC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-methoxy-N,N-dimethylpropanamide;hydrochloride typically involves the reaction of 2-amino-3-methoxypropanoic acid with N,N-dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, along with advanced purification techniques to obtain the final product with high purity. The production process is optimized for cost-effectiveness and efficiency, ensuring a consistent supply for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methoxy-N,N-dimethylpropanamide;hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2-Amino-3-methoxy-N,N-dimethylpropanamide;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is employed in studies related to enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 2-Amino-3-methoxy-N,N-dimethylpropanamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Physical Properties

- Appearance : White crystalline solid .

- Melting Point : 139–141°C .

- Solubility : Soluble in water and polar organic solvents .

Applications

Primarily used as an intermediate in organic synthesis , particularly for pharmaceuticals and agrochemicals. Its amphiphilic nature enables catalytic roles in transesterification and esterification reactions .

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Functional Group Analysis

- This enhances its reactivity in nucleophilic substitutions .

- Methoxy Group: The 3-methoxy substituent improves solubility and steric effects compared to non-methoxy analogs like (R)-2-amino-N,N-dimethylpropanamide .

- N,N-Dimethylamide: Shared with KJCMPA, this group contributes to amphiphilicity, enabling dual solubility in polar/nonpolar systems .

Toxicity and Regulatory Status

- KJCMPA : Approved as a low-toxicity alternative to N-methyl-2-pyrrolidone (NMP), which is restricted under REACH .

- 3-Amino-N-butyl Derivatives: Limited toxicity data suggest moderate risks, necessitating further study .

Research Findings and Industrial Relevance

Pharmaceutical Potential

- The target compound’s 2-amino-3-methoxy structure mimics natural amino acids, making it valuable for prodrug design .

Limitations

- Chiral Purity: Enantiomeric separation remains challenging for amino-substituted derivatives, limiting scalability .

- Thermal Stability: Methoxy groups in the target compound may reduce thermal stability compared to non-polar analogs .

Biological Activity

2-Amino-3-methoxy-N,N-dimethylpropanamide;hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : CHClNO

- Molecular Weight : 178.67 g/mol

The presence of the amino and methoxy groups contributes to its reactivity and potential interactions with biological targets.

The mechanism of action of this compound involves its interaction with various molecular targets. The amino group can form hydrogen bonds with enzymes and receptors, modulating their activity. The methoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

- Antimicrobial Activity : Studies have shown that derivatives of this compound possess antimicrobial properties, making it a candidate for further development as an antibiotic agent.

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cell proliferation in cancer cell lines, indicating potential as an anticancer agent .

- Neuroprotective Effects : Some evidence suggests neuroprotective properties, potentially through antioxidant mechanisms that mitigate oxidative stress in neuronal cells.

Case Studies and Research Findings

- Anticancer Activity : A study evaluated the effects of various derivatives of this compound on human cancer cell lines. Results indicated that certain derivatives showed significant inhibitory effects on cell growth with IC values ranging from 5 to 15 μM .

- Neuroprotective Studies : In vitro assays demonstrated that the compound could reduce oxidative stress markers in neuronal cultures, suggesting a mechanism for neuroprotection. The study reported a decrease in reactive oxygen species (ROS) levels by approximately 30% compared to control groups .

- Antimicrobial Evaluation : A series of tests against common bacterial strains revealed that compounds related to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 μg/mL, indicating moderate antimicrobial activity.

Data Summary Table

| Activity Type | Observed Effect | IC / MIC (μg/mL) |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | 5 - 15 |

| Neuroprotective | Reduction in ROS levels | N/A |

| Antimicrobial | Inhibition of bacterial growth | 10 - 50 |

Q & A

Q. Key Reagents & Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | EDC·HCl, DCM, RT | Amide coupling |

| 2 | K₂CO₃, DMF, 80°C | Alkylation/amination |

| 3 | HCl/dioxane, 0–5°C | Salt formation |

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity (e.g., methoxy singlet at δ 3.2–3.4 ppm, dimethylamide protons at δ 2.8–3.0 ppm) .

- HPLC-PDA : Purity assessment using a C18 column (e.g., 90:10 water:acetonitrile + 0.1% TFA, retention time ~8–10 min) .

- Mass Spectrometry : ESI-MS in positive mode to verify [M+H]⁺ (theoretical m/z: calculated as C₇H₁₅N₂O₂Cl) .

Advanced: How does the methoxy group influence reaction mechanisms in cross-coupling or functionalization?

Methodological Answer:

The methoxy group acts as an electron-donating substituent, directing electrophilic aromatic substitution (if aryl systems are present) and stabilizing intermediates via resonance. For example:

- In Pd-catalyzed couplings, it enhances oxidative addition rates by increasing electron density at the reaction site .

- Experimental Design : Compare reactivity with non-methoxy analogs using kinetic studies (e.g., monitoring Suzuki-Miyaura coupling yields via HPLC) .

Advanced: How can researchers address stability challenges during storage or in solution?

Methodological Answer:

- Hygroscopicity : Store under inert gas (N₂/Ar) at −20°C in desiccated containers.

- Solution Stability : Use buffered solutions (pH 4–6) to minimize hydrolysis; avoid prolonged exposure to light (UV degradation confirmed via accelerated stability studies) .

- Analytical Validation : Monitor degradation via forced degradation assays (heat, light, pH extremes) paired with LC-MS .

Advanced: What role does this compound play in medicinal chemistry research?

Methodological Answer:

It serves as a precursor for:

- Prodrug Development : The dimethylamide group enhances lipophilicity for blood-brain barrier penetration.

- Enzyme Inhibition : Tested in kinase assays (e.g., IC₅₀ determination via fluorescence polarization) due to structural similarity to ATP-binding motifs .

- In Vivo Studies : Radiolabel with ¹⁴C for pharmacokinetic profiling (e.g., tissue distribution in rodent models) .

Advanced: How to reconcile contradictory solubility data reported in literature?

Methodological Answer:

Discrepancies arise from:

- Polymorphism : Use XRD to identify crystalline vs. amorphous forms .

- Counterion Effects : Compare solubility in HCl vs. other salts (e.g., trifluoroacetate) via shake-flask method .

- Solvent Systems : Optimize using Hansen solubility parameters (e.g., DMSO > water > ethanol) .

Advanced: What computational tools predict its interactions in biological systems?

Methodological Answer:

- Molecular Docking : AutoDock Vina models binding to proteins (e.g., docking into serotonin receptors using PDB: 6WGT) .

- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .

- ADMET Prediction : SwissADME estimates bioavailability (%F >50% due to logP ~1.2) .

Advanced: How to optimize reaction yields in scale-up syntheses?

Methodological Answer:

- DoE Approach : Use Taguchi methods to optimize variables (temperature, catalyst loading, solvent ratio) .

- Continuous Flow : Implement microreactors for amidation steps to enhance mixing and reduce side reactions .

Basic: What solvents are compatible with this compound for HPLC analysis?

Methodological Answer:

- Mobile Phases : Methanol/water (adjust pH to 2.5 with H₃PO₄) or acetonitrile/0.1% formic acid .

- Sample Prep : Dissolve in DMSO (10 mg/mL) followed by dilution in LC-MS grade water .

Advanced: What green chemistry approaches reduce waste in its synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.